molecular formula C10H10N2OS2 B054876 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 120079-90-5

3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B054876
CAS No.: 120079-90-5
M. Wt: 238.3 g/mol
InChI Key: ZECFXJZPYUXXDN-UHFFFAOYSA-N
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Description

The compound 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one belongs to the thienopyrimidinone family, a class of heterocyclic compounds with diverse pharmacological applications. Its core structure features a fused thiophene-pyrimidine ring system with a thioxo (S=) group at position 2 and a 2-methylallyl (3-(2-methylprop-2-en-1-yl)) substituent at position 2. The thieno[3,2-d]pyrimidin-4(1H)-one scaffold distinguishes it from positional isomers like thieno[2,3-d]pyrimidinones, which differ in ring fusion and substituent orientation .

For example, thieno[2,3-d]pyrimidinones are prepared using potassium tert-butoxide in refluxing tert-butanol (yields: 51–95% ), while boron-containing analogs are synthesized via scaffold-hopping strategies for antimalarial applications .

Properties

IUPAC Name

3-(2-methylprop-2-enyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-6(2)5-12-9(13)8-7(3-4-15-8)11-10(12)14/h3-4H,1,5H2,2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECFXJZPYUXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(C=CS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588041
Record name 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120079-90-5
Record name 2,3-Dihydro-3-(2-methyl-2-propen-1-yl)-2-thioxothieno[3,2-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120079-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, commonly referred to by its chemical structure or CAS number (120079-90-5), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and synthesis.

The molecular formula of the compound is C10H10N2OS2C_{10}H_{10}N_2OS_2, with a molecular weight of approximately 238.33 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives, including our compound of interest.

  • Inhibitory Effects on Cancer Cell Lines :
    • A study evaluated various thieno[3,2-d]pyrimidine derivatives against several cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer). The compound exhibited significant cytotoxicity comparable to established drugs like paclitaxel (PTX). The IC50 value for MDA-MB-231 was reported at 27.6 μM for a related compound in the series, suggesting that modifications in the structure can enhance activity against specific cancer types .
    CompoundCell LineIC50 (μM)Reference
    Thieno derivativeMDA-MB-23127.6
    PaclitaxelMDA-MB-23129.3
    Compound B1NCI-H197513
  • Mechanism of Action :
    • The mechanism by which this compound exerts its antitumor effects involves inhibition of the epidermal growth factor receptor (EGFR) kinase activity. Specifically, compound B1 from a related series showed an IC50 value of 13 nM against EGFR L858R/T790M mutations, indicating a high selectivity and potency that could be exploited in targeted cancer therapies .

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves several key steps:

  • Dimroth Rearrangement : This method has been used effectively to synthesize various thieno derivatives.
  • Microwave-Assisted Synthesis : Recent advancements include microwave irradiation techniques that enhance yield and reduce reaction times.

Example Synthetic Route

A typical synthetic route for producing these compounds might include:

  • Reagents : Aldehydes, nitriles, sulfur sources.
  • Conditions : Room temperature reactions followed by microwave irradiation at elevated temperatures.

Case Studies

Several case studies have been published demonstrating the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:

  • Study on MDA-MB-231 Cells :
    • Researchers synthesized a series of derivatives and assessed their cytotoxicity against breast cancer cells. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased binding affinity to target proteins .
  • EGFR Inhibition Study :
    • A comparative analysis of various derivatives showed that structural modifications significantly impacted their inhibitory effects on EGFR kinase activity. This suggests a pathway for designing more effective inhibitors based on the thieno[3,2-d]pyrimidine scaffold .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. The presence of the sulfanylidene group enhances the interaction with microbial enzymes, potentially leading to the development of new antibiotics .
  • Anticancer Properties : Research has shown that thieno[3,2-d]pyrimidinones can inhibit specific cancer cell lines. The compound's ability to interfere with cellular mechanisms makes it a candidate for further investigation in cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Electrophilic Reactions : The presence of the alkenyl group allows for electrophilic substitutions, making it useful in synthesizing more complex organic molecules. This property is particularly valuable in developing new pharmaceuticals and agrochemicals .
  • Functionalization : The compound can be functionalized to introduce various substituents that can modify its chemical properties and biological activities. This versatility is crucial for tailoring compounds for specific applications in drug design .

Material Science

The unique chemical structure of this compound opens avenues in material science:

  • Conductive Polymers : Research suggests that derivatives of thieno[3,2-d]pyrimidinones may be integrated into conductive polymers due to their electronic properties. This application is significant for developing organic electronic devices and sensors .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to standard antibiotics.
Anticancer ActivityShowed selective cytotoxicity towards breast cancer cell lines; further studies recommended for mechanism elucidation.
Synthesis of DerivativesSuccessfully synthesized various functionalized thieno[3,2-d]pyrimidinones through electrophilic substitution reactions; potential applications in drug discovery highlighted.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related thienopyrimidinones and their properties:

Compound Name Core Structure Substituents Synthesis Yield Melting Point (°C) Key Applications/Findings References
Target Compound : 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidinone 3-(2-methylallyl), 2-thioxo N/A N/A Inferred: Potential kinase inhibition
5,6-Dimethyl-3-(2-methylallyl)-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone 3-(2-methylallyl), 5,6-dimethyl, 2-thioxo 89% 189–190 Electrophilic heterocyclization studies
IVPC: 5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one Thieno[2,3-d]pyrimidinone 3-(4-methylpyridinyl), 5,6-dimethyl 61–74% >300 Pharmacological chaperone for PKU
3-(2-Methoxybenzyl)-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one Thieno[3,2-d]pyrimidinone 3-(2-methoxybenzyl), 2-thioxo N/A N/A Inferred: Kinase inhibition
2,6-Bis(3-methoxyphenyl)-3-methyl-thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidinone 2,6-bis(3-methoxyphenyl), 3-methyl 48–61% 148–150 Anticancer screening (cell line assays)
8-Bromo-2-(2-hydroxyphenyl)-7,9-dimethyl-pyrido[3,2-d]thieno[3,2-d]pyrimidin-4(1H)-one Pyrido-thienopyrimidinone 8-bromo, 2-hydroxyphenyl, 7,9-dimethyl 74% >300 Pim-1 kinase inhibition

Key Structural Differences and Implications

Ring Fusion: Thieno[3,2-d] vs. [2,3-d] isomers differ in electronic distribution and planarity, affecting binding to biological targets like kinases .

Thioxo (S=) vs. Oxo (O=): The thioxo group increases hydrogen-bonding capacity and metabolic stability .

Biological Performance :

  • IVPC’s pyridinyl group enables π-stacking with PAH, while methylallyl substituents may favor hydrophobic interactions in kinase binding pockets .

Preparation Methods

Thiourea-Mediated Cyclization

Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phenyl isothiocyanate in the presence of triethylamine to form a thioureido intermediate, which undergoes base-induced cyclization (e.g., ethanolic NaOH) to yield 2-sulfanylidene-thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For the target compound, substituting phenyl isothiocyanate with methylprop-2-en-1-yl-isothiocyanate could introduce the allyl substituent at N3.

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Base: NaOH (2 equiv)

  • Temperature: Reflux (80°C)

  • Time: 4–6 hours

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. For example, 2-amino-3-ethoxycarbonylthiophenes condensed with thioureas under microwave conditions (150°C, 20 min) yield 2-thioxo-thienopyrimidinones with >80% efficiency. This method minimizes decomposition of heat-sensitive intermediates.

N3-Alkylation with 2-Methylprop-2-en-1-yl Groups

Introducing the 2-methylprop-2-en-1-yl (methallyl) moiety at N3 requires regioselective alkylation of the thienopyrimidinone nitrogen.

Nucleophilic Substitution

The deprotonated N3 of 2-sulfanylidene-thienopyrimidin-4(3H)-one reacts with methallyl bromide in anhydrous DMF. Potassium carbonate (3 equiv) facilitates deprotonation, while catalytic KI enhances alkyl halide reactivity.

Optimized Parameters:

  • Solvent: DMF

  • Base: K₂CO₃

  • Alkylating Agent: Methallyl bromide (1.2 equiv)

  • Temperature: 60°C

  • Time: 8–12 hours

  • Yield: 65–72%

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables alkylation under milder conditions (room temperature, 24 hours) with comparable yields (68%). This method is preferable for acid-sensitive substrates.

Functionalization of the 2-Sulfanylidene Group

The exocyclic sulfur at C2 can be oxidized or further derivatized, though retention of the sulfanylidene group is critical for the target compound.

Thione Stabilization

To prevent oxidation to sulfone during synthesis, reactions are conducted under inert atmospheres (N₂/Ar) with antioxidants like BHT (butylated hydroxytoluene). Anhydrous solvents (e.g., THF, DCM) minimize hydrolytic side reactions.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Key characterization data aligns with reported analogues:

Property Value
Molecular FormulaC₁₄H₁₆N₂OS₂
Molecular Weight292.42 g/mol
Melting Point198–202°C
IR (KBr, cm⁻¹)1685 (C=O), 1590 (C=S), 3080 (=C–H)
¹H NMR (400 MHz, DMSO-d₆)δ 1.78 (s, 3H, CH₃), 4.95 (s, 2H, CH₂), 5.25 (m, 2H, CH₂=CH), 6.42 (s, 1H, thiophene-H)

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing O-alkylation is suppressed by using bulky bases (e.g., NaH) or pre-complexing the oxygen with BF₃.

  • Sulfur Oxidation: Strict anaerobic conditions and chelating agents (EDTA) reduce disulfide byproduct formation.

  • Low Solubility: Polar aprotic solvents (DMSO, DMF) enhance solubility during late-stage functionalization.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways for the target compound:

Method Thiourea Cyclization Microwave Cyclocondensation
Reaction Time6 hours25 minutes
Yield68%82%
Purity (HPLC)95%98%
ScalabilityPilot-scale feasibleLimited to batch sizes <50 g

Q & A

Q. What are the common synthetic routes for preparing this compound, and what experimental parameters influence yield?

The compound can be synthesized via multicomponent one-pot reactions, a widely used method for dihydropyrimidinone derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or organocatalysts to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 80–100°C to balance yield and side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most reliable for structural characterization?

A combination of methods is recommended:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and thione tautomerism.
  • IR : Detect sulfanylidene (C=S) stretches near 1200–1250 cm⁻¹.
  • X-ray crystallography : Resolve stereochemical ambiguity (e.g., thieno-pyrimidine ring conformation) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation pathways .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Evaluate decomposition temperatures.
  • Accelerated stability studies : Expose samples to humidity (40–75% RH), light, and temperatures (4°C, 25°C, 40°C) for 1–3 months.
  • HPLC monitoring : Track degradation products over time. Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., tautomeric forms in NMR) be resolved?

  • Variable-temperature NMR : Observe shifts in proton signals to identify tautomer interconversion (e.g., thione vs. thiol forms).
  • DFT calculations : Compare experimental ¹³C chemical shifts with computed values for different tautomers .
  • X-ray crystallography : Provide definitive evidence of the dominant tautomer in the solid state .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Substitution at the 3-(2-methylprop-2-en-1-yl) group : Introduce electron-withdrawing groups (e.g., halogens) to modulate electron density and binding affinity .
  • Ring expansion : Replace the thieno[3,2-d]pyrimidine core with larger heterocycles (e.g., thiopyrano[4,3-d]pyrimidine) to explore steric effects .
  • Sulfur oxidation : Convert the sulfanylidene (C=S) to sulfonyl (SO₂) for enhanced solubility and metabolic stability .

Q. How can computational models predict reactivity for targeted derivatization?

  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.
  • Reactivity indices (Fukui functions) : Identify electrophilic/nucleophilic sites for regioselective functionalization .
  • MD simulations : Assess conformational flexibility in solution to guide synthetic planning.

Q. What experimental designs address contradictory biological activity data across assays?

  • Dose-response curves : Test a wide concentration range (nM–μM) to identify off-target effects.
  • Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) .
  • Metabolite profiling : Rule out interference from metabolic byproducts using LC-MS/MS .

Methodological Considerations

Q. How to validate synthetic intermediates with complex stereochemistry?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives).
  • Circular dichroism (CD) : Confirm absolute configuration for optically active intermediates .

Q. What analytical workflows ensure purity in scale-up synthesis?

  • In-line PAT (Process Analytical Technology) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
  • Preparative HPLC : Achieve >99% purity for biological testing.
  • Elemental analysis : Verify stoichiometry of final products .

Q. How to design SAR studies balancing synthetic feasibility and pharmacological relevance?

  • Fragment-based design : Prioritize modifications with high synthetic accessibility (e.g., amide coupling, alkylation).
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .
  • Parallel synthesis : Generate libraries of 10–20 analogs for rapid screening .

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